Boc-Thr(Fmoc-Gly)-OH
Description
Contextualization within Peptide and Glycopeptide Synthesis
Boc-Thr(Fmoc-Gly)-OH is classified as an isoacyl dipeptide. merckmillipore.comiris-biotech.de These building blocks are particularly valuable in overcoming the common problem of peptide chain aggregation during SPPS, especially in sequences prone to forming stable secondary structures. peptide.com The incorporation of an isoacyl dipeptide like this compound introduces a depsipeptide linkage—an ester bond in place of the typical amide bond—into the peptide backbone. merckmillipore.comiris-biotech.de This structural alteration disrupts the intermolecular hydrogen bonding that leads to aggregation, thereby improving the efficiency of the synthesis. peptide.com
The resulting depsipeptide is generally more soluble than its native peptide counterpart, which facilitates its purification by methods such as high-performance liquid chromatography (HPLC). merckmillipore.compeptide.com Following purification, the ester linkage can be induced to undergo an O-to-N acyl shift under specific pH conditions (typically pH 7.4 or higher), yielding the desired native peptide sequence. peptide.com This "pro-drug" approach allows for the efficient synthesis and purification of otherwise difficult-to-handle peptides. peptide.com
In the realm of glycopeptide synthesis, where the attachment of carbohydrate moieties to a peptide backbone adds another layer of complexity, the use of precisely protected building blocks is crucial. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is often favored for glycopeptide synthesis due to the acid sensitivity of glycosidic bonds, which can be cleaved under the harsh acidic conditions of the alternative Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. rsc.orgresearchgate.net this compound, being compatible with Fmoc-based SPPS, serves as a valuable component in the construction of complex glycopeptides.
Significance of Multifunctionalized Amino Acid Building Blocks
Multifunctionalized amino acid building blocks, such as this compound, are indispensable tools in modern peptide chemistry. They offer chemists precise control over the step-by-step assembly of complex molecular architectures. The presence of multiple, differentially labile protecting groups on a single amino acid derivative allows for selective deprotection and subsequent modification at specific sites within a growing peptide chain. wikipedia.org
The utility of this compound lies in its orthogonal protection scheme. The N-terminal Boc group is acid-labile, while the side-chain Fmoc group is base-labile. This orthogonality ensures that one group can be removed without affecting the other, enabling the stepwise elongation of the peptide chain and the introduction of modifications in a controlled manner. nih.gov
The ability to introduce pre-formed dipeptide units can also streamline the synthesis process, particularly for repetitive sequences or for incorporating specific structural motifs. These building blocks are essential for creating peptidomimetics, cyclic peptides, and other modified peptides with enhanced biological activity or stability. peptide.com
Historical Development of Orthogonal Protecting Group Strategies in Peptide Synthesis
The concept of solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield in 1963, revolutionized the field by simplifying the purification process and enabling automation. peptide.com Early SPPS methodologies primarily relied on the Boc/Bzl protection scheme, where the temporary Nα-Boc group and the more permanent side-chain benzyl-based groups are both removed by acid, albeit of different strengths. nih.gov
A significant advancement came with the introduction of the base-labile Fmoc group by Carpino and Han in 1970. nih.govpeptide.com This paved the way for the development of a truly orthogonal protection strategy. In 1977, Barany and Merrifield formally introduced the concept of "orthogonal protection," defining it as a set of protecting groups that are completely independent and can be removed by different chemical mechanisms. peptide.comumn.edu
The Fmoc/tBu strategy, developed by Meienhofer and coworkers in 1978, quickly gained popularity. peptide.com This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile t-butyl-based groups for side-chain protection. nih.gov The milder conditions required for Fmoc deprotection, compared to the strong acids needed in Boc-based synthesis, made this strategy particularly suitable for the synthesis of sensitive peptides and glycopeptides. rsc.orgnih.gov The development and application of multifunctional building blocks like this compound are a direct outcome of these pioneering efforts in developing robust and versatile orthogonal protection schemes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30N2O8 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31) |
InChI Key |
FKRTXLMOZHWXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Boc Thr Fmoc Gly Oh
Strategies for O-Functionalization of Threonine Residues
The core of the synthesis is the formation of an ester bond between the side-chain hydroxyl of threonine and the carboxyl group of glycine (B1666218). This O-acylation must be performed with high regioselectivity and yield.
Regioselective Glycine Attachment to Threonine Hydroxyl
To achieve regioselective attachment, the other reactive sites on the threonine molecule must be temporarily blocked. The synthesis typically commences with an N-alpha protected threonine derivative, most commonly Boc-L-Threonine. To prevent self-condensation or reaction at the C-terminus, the carboxyl group is also temporarily protected, often as a benzyl (B1604629) ester (OBn). This creates the key intermediate, Boc-L-Thr-OBn.
With the alpha-amino and alpha-carboxyl groups masked, the side-chain hydroxyl is the only remaining nucleophilic site for acylation. The protected glycine component, Fmoc-Gly-OH, is then activated and coupled to this hydroxyl group. This esterification is typically mediated by a carbodiimide (B86325) coupling agent, such as Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). The DMAP acts as an acyl transfer catalyst, enhancing the reaction rate and yield.
The reaction proceeds as follows:
Activation of Fmoc-Gly-OH with DCC to form a reactive O-acylisourea intermediate.
Nucleophilic attack by the threonine side-chain hydroxyl on the activated glycine, catalyzed by DMAP.
Formation of the desired ester linkage, yielding the fully protected intermediate, Boc-Thr(Fmoc-Gly)-OBn.
The final step is the selective removal of the C-terminal protecting group. In the case of a benzyl ester, this is achieved through catalytic hydrogenolysis (e.g., H₂ gas over a Palladium-on-carbon catalyst), a mild method that does not affect the acid-labile Boc group, the base-labile Fmoc group, or the newly formed side-chain ester bond. This final deprotection yields the target compound, Boc-Thr(Fmoc-Gly)-OH.
The table below summarizes a representative synthetic pathway.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Boc-L-Thr-OH | Benzyl bromide (BnBr), Base (e.g., Cs₂CO₃) | Boc-L-Thr-OBn | C-terminal protection to prevent side reactions. |
| 2 | Boc-L-Thr-OBn + Fmoc-Gly-OH | DCC, DMAP in an aprotic solvent (e.g., DCM) | Boc-Thr(Fmoc-Gly)-OBn | Regioselective esterification of the side-chain hydroxyl. |
| 3 | Boc-Thr(Fmoc-Gly)-OBn | H₂, Pd/C catalyst in a solvent (e.g., MeOH) | This compound | Selective deprotection of the C-terminus to yield the final product. |
Stereochemical Control and Chiral Purity Maintenance in Synthesis
L-Threonine possesses two chiral centers: the alpha-carbon (Cα) and the beta-carbon (Cβ), with a (2S, 3R) configuration. Preserving this stereochemistry is paramount, as racemization or epimerization would result in diastereomeric impurities that are difficult to separate and would render the building block unsuitable for synthesizing stereochemically pure peptides.
During the synthesis of this compound, the primary risks of racemization are:
At the Cα of Threonine: The risk is minimized because the N-alpha position is protected with a urethane-type Boc group, which is known to suppress racemization during carboxyl group activation. Furthermore, in the key esterification step, the Cα carboxyl group is protected as an ester, meaning it is not activated.
At the Cβ of Threonine: Epimerization at the Cβ is less common but can be induced by harsh basic or acidic conditions. The use of mild reagents and controlled reaction temperatures is essential.
At the Cα of Glycine: Glycine is achiral, so racemization is not a concern for this residue.
To ensure high chiral purity, synthetic conditions are optimized. This includes using coupling reagents known for low racemization potential, such as carbodiimides in the presence of additives like 1-Hydroxybenzotriazole (B26582) (HOBt), or uronium/phosphonium (B103445) salt reagents like HATU or HBTU with a non-nucleophilic base (e.g., DIPEA). Reaction temperatures are typically maintained at or below room temperature. The final product's chiral purity is rigorously verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Orthogonal Protecting Group Chemistry in this compound Synthesis
The utility of this compound in peptide synthesis is derived from its orthogonal protection scheme. The three protecting groups—Boc, Fmoc, and the side-chain ester linkage—can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of peptide assembly.
Carboxyl Group Management Strategies
The alpha-carboxyl group of this compound is a free acid (-OH). This functionality is essential as it allows the entire building block to be activated and coupled to the N-terminus of a growing peptide chain during solid-phase or solution-phase peptide synthesis.
The table below provides a comprehensive summary of the orthogonal nature of the protecting groups involved in this compound.
| Protecting Group | Function | Cleavage Conditions (Lability) | Stability Conditions |
|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | N-alpha protection | Strong Acid (e.g., TFA) | Stable to mild base (piperidine) and hydrogenolysis. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Side-chain amine protection (on Glycine) | Mild Base (e.g., 20% Piperidine in DMF) | Stable to strong acid (TFA) and hydrogenolysis. |
| OBn (Benzyl Ester) | Temporary C-terminal protection (during synthesis) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to strong acid (TFA) and mild base (piperidine). |
Reaction Condition Optimization for High Yield and Purity
The successful synthesis of this compound hinges on the meticulous optimization of reaction conditions. The formation of the ester linkage between the side chain hydroxyl group of Boc-Threonine and the carboxyl group of Fmoc-Glycine requires a delicate balance of solvent, temperature, coupling agents, and catalysts to maximize yield and minimize side reactions.
Solvent Systems and Temperature Control
The choice of solvent is critical in peptide coupling reactions, as it must dissolve the reactants and facilitate the reaction while minimizing side reactions. For the synthesis of similar peptide structures, a variety of solvents have been employed. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common choices for peptide synthesis. scienceopen.comrsc.org The solubility of the starting materials, Boc-Thr-OH and Fmoc-Gly-OH, as well as the intermediate activated species, dictates the optimal solvent system. In some instances, a mixture of solvents may be utilized to achieve the desired solubility and reaction kinetics. For example, a combination of DMF and DCM can offer a good balance.
Temperature control is another crucial parameter. While many coupling reactions are performed at room temperature, certain hindered couplings or those prone to side reactions may benefit from lower or higher temperatures. For instance, conducting reactions at 0°C can help to minimize racemization and other side reactions. Conversely, for sterically hindered amino acids, elevating the temperature to 37-50°C might be necessary to drive the reaction to completion. rsc.orgajpamc.com The optimal temperature for the esterification of Boc-Thr-OH with Fmoc-Gly-OH would likely be determined empirically to balance reaction rate with purity.
Table 1: Solvent Systems and Temperature Control in Peptide Synthesis
| Reactants | Solvent(s) | Temperature | Outcome/Observation |
|---|---|---|---|
| Boc-AA-OH, DCC | DCM | Room Temperature | Urea (B33335) byproduct removed after 1 hour for efficient coupling. csic.es |
| Fmoc-AA-OH, Resin | NMP | Room Temperature | Standard conditions for solid-phase peptide synthesis (SPPS). scienceopen.com |
| Fmoc-8-aminooctanoic acid, dimedone, EDC·HCl | CH2Cl2 | 0°C to Room Temp. | Controlled temperature progression for synthesis of a linker. rsc.org |
| Fmoc-Lys(Boc)-OH | Toluene (B28343) | 50°C then 30±5°C | Purification process involving temperature shifts. ajpamc.com |
Coupling Reagents and Catalyst Selection
The selection of coupling reagents and catalysts is arguably the most critical factor in achieving a high-yield, high-purity synthesis of this compound. The goal is to activate the carboxylic acid of Fmoc-Gly-OH to facilitate its esterification with the hydroxyl group of Boc-Thr-OH.
Common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used as coupling agents. peptide.com When using carbodiimides, an additive such as 1-hydroxybenzotriazole (HOBt) is often included to suppress racemization and improve coupling efficiency. peptide.com For the esterification to a hydroxyl group, a catalyst like 4-(dimethylamino)pyridine (DMAP) is typically required. rsc.org
Other, more advanced coupling reagents, known as phosphonium and aminium/uronium salts, are also widely used. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are known for their high efficiency and are often used in combination with a base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). scienceopen.comrsc.org The choice among these reagents often depends on the specific substrates and the desired reaction rate and purity. Recent advancements have also introduced racemization-free coupling reagents like diboronic acid anhydride (B1165640) (DBAA), which shows excellent activity for serine and threonine derivatives. rsc.org
Table 2: Coupling Reagents and Catalysts in Peptide Synthesis
| Coupling Reagent | Additive/Catalyst | Base | Application/Observation |
|---|---|---|---|
| DCC | - | - | Used for esterification; urea byproduct needs removal. csic.es |
| PyBOP | HOBt | NMM | Manual coupling of Fmoc-Thr-OH and Fmoc-Phe-OH. rsc.org |
| HATU | - | DIPEA | Used for coupling of a dipeptide. rsc.org |
| DIC | HOBt | - | Common coupling cocktail for SPPS. google.com |
| DIC | DMAP | - | Coupling of Alloc-Gly-OH to an unprotected threonine. rsc.org |
Purification and Isolation Techniques for this compound
Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, removing unreacted starting materials, coupling reagents, and any side products.
Chromatographic Separation Methods
Flash column chromatography on silica (B1680970) gel is a standard and effective method for purifying protected peptide derivatives like this compound. scienceopen.comrsc.org The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient of solvents is often employed, starting with a non-polar solvent like hexanes or dichloromethane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). scienceopen.comrsc.org For example, a gradient of 0 → 10% methanol in dichloromethane has been used to purify a similar protected amino acid. scienceopen.com
For analytical purposes and for purification of the final deprotected peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. rsc.org While typically used for unprotected peptides, analytical RP-HPLC can be used to assess the purity of the protected this compound. A common mobile phase system for RP-HPLC consists of a gradient of acetonitrile (B52724) in water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05%) added to both solvents to improve peak shape. rsc.org
Table 3: Chromatographic Separation Methods
| Technique | Stationary Phase | Mobile Phase/Eluent | Application |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (gradient) | Purification of Fmoc-protected linkers. rsc.org |
| Flash Column Chromatography | Silica Gel | Methanol/Chloroform (15/85) | Purification of a protected peptide. rsc.org |
| Flash Column Chromatography | Silica Gel | 0 → 10% Methanol in DCM | Purification of a protected methionine derivative. scienceopen.com |
| RP-HPLC | C18 | Acetonitrile/Water with 0.05% TFA | Analytical and preparative separation of peptides. rsc.org |
Crystallization and Recrystallization Protocols
Crystallization is a powerful technique for obtaining highly pure chemical compounds. After chromatographic purification, this compound can often be obtained as a solid, which may be amorphous or crystalline. To improve purity further, recrystallization can be performed. The process involves dissolving the compound in a hot solvent or solvent mixture and then allowing it to cool slowly, which promotes the formation of well-ordered crystals, leaving impurities behind in the solution.
The choice of solvent is critical. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar Fmoc-protected amino acids, solvent systems like ethyl acetate/cyclohexane have been used for recrystallization. thieme-connect.de Another common technique is to dissolve the compound in a good solvent and then add a poor solvent (an anti-solvent) until the solution becomes turbid, followed by gentle heating until the solution is clear again, and then slow cooling. For instance, toluene has been used in the purification of various Fmoc-amino acids, where the product is heated and then cooled to induce precipitation. ajpamc.com
Table 4: Crystallization and Recrystallization Protocols
| Compound | Solvent(s) | Procedure |
|---|---|---|
| Fmoc-Lys(Boc)-AMC | Ethyl Acetate/Cyclohexane | Recrystallization. thieme-connect.de |
| Fmoc-Lys(Boc)-OH | Toluene | Slurrying at 50°C, followed by cooling to 30±5°C and stirring. ajpamc.com |
| Fmoc-Gly-OH | Toluene | Heating to 50°C, then cooling and stirring. ajpamc.com |
| Fmoc-Trp(Boc)-OH | Isopropyl Ether / n-Heptane | Dissolving in IPE and then adding to n-Heptane to precipitate. ajpamc.com |
Application of Boc Thr Fmoc Gly Oh in Complex Peptide Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the iterative addition of amino acids to a growing chain anchored on a solid support can be hampered by the formation of stable secondary structures, leading to aggregation. nih.govchemrxiv.org Boc-Thr(Fmoc-Gly)-OH is a critical tool designed to mitigate these challenges.
The successful incorporation of any amino acid derivative, including the dipeptide this compound, is paramount for the fidelity of the final peptide sequence. Incomplete coupling reactions result in deletion sequences, which are often difficult to separate from the target peptide. To ensure high coupling efficiency, several strategies are employed.
The activation of the carboxylic acid group is crucial. Modern coupling reagents, particularly uronium/aminium salts, are highly effective. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently used in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine). rsc.orguci.edu These reagents rapidly form highly reactive esters, facilitating amide bond formation. For sterically hindered couplings or complex sequences, a double coupling protocol, where the coupling step is repeated, can be implemented to drive the reaction to completion. nih.gov
Monitoring the completion of the coupling reaction is also a key strategy. The Kaiser test (ninhydrin test) is a common qualitative method used to detect the presence of free primary amines on the resin. A negative test indicates a complete reaction, while a positive result signals the need for a recoupling step before proceeding to the next deprotection cycle.
Table 1: Common Coupling Reagents for SPPS
| Coupling Reagent | Full Name | Activator Type | Notes |
|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Uronium | Highly efficient, low racemization. rsc.org |
| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium | Very fast reaction rates. sigmaaldrich.com |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide (B86325)/Additive | Cost-effective, suppresses racemization. amazonaws.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) | Effective but can be allergenic. nih.gov |
The primary application of this compound lies in its role as an "isoacyl dipeptide". merckmillipore.compeptide.com This concept is a powerful strategy to overcome the synthesis of "difficult sequences"—peptides that are prone to severe aggregation during SPPS. Aggregation arises from intermolecular hydrogen bonding between growing peptide chains, which adopt stable β-sheet-like structures on the solid support, rendering the N-terminal amine inaccessible for subsequent coupling reactions. chemrxiv.orgpeptide.com
When this compound is incorporated into a peptide sequence, the standard amide bond between the Glycine (B1666218) and Threonine residues is replaced by an ester linkage (a depsipeptide). merckmillipore.compeptide.com This is because the Glycine is acylated to the side-chain hydroxyl group of the Threonine. google.com This structural modification acts as a "kink" in the peptide backbone, disrupting the regular hydrogen-bonding patterns that lead to β-sheet formation and aggregation. nih.govpeptide.com
The resulting depsipeptide is often significantly more soluble than its native peptide counterpart, not only on the resin but also after cleavage. merckmillipore.commerckmillipore.com This enhanced solubility simplifies purification by High-Performance Liquid Chromatography (HPLC). peptide.com Once the purified depsipeptide is obtained, it can be converted to the native peptide sequence through a spontaneous and irreversible O-to-N acyl shift. This migration is typically induced by adjusting the pH to a neutral or slightly basic condition (pH ≥ 7.4). nih.govpeptide.com
The choice of resin is dictated by the desired C-terminus of the final peptide. For peptides with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is a common choice. uci.edupeptide.com Its high acid lability allows the peptide to be cleaved while keeping side-chain protecting groups intact, which is particularly useful for fragment condensation strategies. Wang resin is another alternative for generating C-terminal acids. uci.edu If a C-terminal amide is required, resins such as Rink Amide are used. uci.edu
The first amino acid is typically loaded onto the resin using specific protocols. For instance, loading onto 2-CTC resin involves reacting the Fmoc-protected amino acid in the presence of DIPEA in a solvent like Dichloromethane (B109758) (DCM). uci.eduiris-biotech.de After loading the first residue and capping any unreacted sites, the synthesis proceeds with standard Fmoc-SPPS cycles of deprotection (using a base like piperidine) and coupling. uci.edursc.org this compound would be introduced at the desired position in the sequence like any other amino acid derivative, using standard coupling protocols as described in section 3.1.1.
Table 2: Common Resins for Fmoc-SPPS
| Resin Name | C-Terminal Group | Cleavage Condition | Key Features |
|---|---|---|---|
| 2-Chlorotrityl chloride (2-CTC) | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA in DCM) | Allows cleavage with side-chain protection intact. uci.edu |
| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard resin for C-terminal acids. uci.edu |
| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Standard resin for C-terminal amides. uci.edu |
Impact on Peptide Chain Aggregation and Solubility Enhancement (e.g., Isoacyl Dipeptide Concept)
Utilization in Solution-Phase Peptide Synthesis (LPPS)
While SPPS is dominant, solution-phase synthesis remains crucial for large-scale production and the synthesis of certain complex peptides. This compound provides significant advantages in solution-phase approaches, particularly in the assembly of large peptides from smaller, protected fragments.
The synthesis of large proteins or long peptides is often more efficiently achieved by coupling several smaller, protected peptide fragments together in solution, a strategy known as segment condensation. uni-kiel.de A major challenge in this approach is the risk of epimerization (loss of chiral integrity) at the C-terminal amino acid of the activating fragment during the coupling step.
Isoacyl dipeptides, such as this compound, offer a powerful solution to this problem. peptide.com A peptide fragment can be synthesized with an isoacyl dipeptide at its C-terminus. The ester linkage of the depsipeptide is not susceptible to racemization via the typical oxazolone (B7731731) formation mechanism that plagues C-terminal amide-linked residues during activation. peptide.com Therefore, a protected peptide fragment ending in -Thr(Fmoc-Gly)-OH can be synthesized via SPPS, cleaved from the resin, and then its N-terminal Boc group can be removed. This fragment, now with a free N-terminus, can be coupled in solution to another fragment with an activated C-terminus. Alternatively, the fragment ending with the isoacyl dipeptide can be activated at its C-terminus for coupling to the N-terminus of another fragment with minimal risk of epimerization. peptide.comgoogle.com
Cyclic peptides are of great interest in drug discovery due to their enhanced stability and constrained conformations. This compound can facilitate the synthesis of cyclic peptides through a depsipeptide intermediate strategy. nih.gov
The process involves the synthesis of a linear peptide precursor on a solid support, incorporating the this compound unit at a strategic position. After the linear depsipeptide is assembled, it is cleaved from the resin. nih.gov The next step is to perform a macrocyclization reaction in solution under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. This head-to-tail cyclization is typically achieved by forming an amide bond between the N- and C-termini of the linear precursor using standard solution-phase coupling reagents. mdpi.com
The result is a cyclic depsipeptide. The final step is to trigger the O-to-N acyl shift by adjusting the pH, which converts the ester bond within the macrocycle to the native amide bond, yielding the final, constrained cyclic peptide architecture. nih.gov This method can improve cyclization efficiency by circumventing potential aggregation or unfavorable conformations of the linear native peptide precursor.
Segment Condensation and Fragment Coupling Approaches
Role in the Synthesis of O-Glycopeptides and Modified Peptides
The strategic placement of orthogonal protecting groups in this compound makes it a powerful tool in the synthesis of modified peptides, especially O-glycopeptides. The ability to selectively remove either the Boc or Fmoc group enables the stepwise construction of both the peptide backbone and the attachment of other moieties, such as glycans.
Construction of Mucin-type Glycopeptide Analogues
Mucins are a class of heavily O-glycosylated proteins characterized by dense clusters of glycans attached to serine and threonine residues. These glycoproteins play vital roles in cellular signaling, immune responses, and cancer biology. The synthesis of mucin-type glycopeptide analogues is essential for understanding their structure-function relationships. annualreviews.org
This compound serves as an isoacyl dipeptide, which can be incorporated into a peptide sequence to create a depsipeptide analog. merckmillipore.com This modification involves replacing a standard amide bond with an ester linkage. This structural alteration can disrupt the aggregation that often plagues the synthesis of long or complex peptide chains. merckmillipore.com The synthesis of mucin-type glycopeptides is often accomplished using Fmoc-based SPPS, which is compatible with the acid-sensitive glycosidic bonds. annualreviews.org The use of pre-synthesized glycosylated amino acid building blocks is a common and effective strategy. nih.govrsc.org In this context, a derivative like this compound can be strategically employed. After its incorporation into the peptide chain, the Fmoc group on the glycine can be selectively removed to allow for further peptide elongation. Subsequently, the Boc group on the threonine can be removed under different conditions to expose the threonine's side chain for glycosylation or other modifications. This approach provides a controlled method for introducing glycans at specific sites, mimicking the structure of natural mucins.
| Feature | Description | Relevance to Mucin-type Glycopeptide Synthesis |
| Isoacyl Dipeptide Structure | Forms a depsipeptide with an ester linkage instead of an amide bond. merckmillipore.com | Helps to disrupt peptide aggregation during synthesis, improving yields and purity. merckmillipore.com |
| Orthogonal Protection | Features both acid-labile Boc and base-labile Fmoc protecting groups. merckmillipore.com | Allows for selective deprotection and stepwise construction of the peptide and glycan components. |
| Compatibility with Fmoc-SPPS | Can be readily incorporated using standard Fmoc solid-phase peptide synthesis protocols. merckmillipore.comnih.gov | Enables the synthesis of complex glycopeptides with high precision. nih.govrsc.org |
Engineering of Peptide-Based Probes with Enhanced Stability
Peptide-based probes are indispensable tools in biomedical research for studying protein-protein interactions, enzyme activity, and cellular imaging. A significant challenge in their development is their often-limited stability in biological environments due to proteolytic degradation. The incorporation of modified amino acids or backbone alterations can enhance their stability.
The use of isoacyl dipeptides like this compound introduces a depsipeptide bond into the peptide backbone. merckmillipore.com This ester linkage is generally more resistant to cleavage by proteases compared to a standard amide bond. This increased stability is crucial for developing robust peptide probes that can function effectively in complex biological milieu for extended periods. The conformational changes induced by the depsipeptide bond can also influence the binding affinity and specificity of the probe. merckmillipore.com
Advanced Applications in Bioconjugation and Ligand Design
The versatility of this compound extends to the fields of bioconjugation and ligand design, where the precise placement of functional groups is paramount for creating molecules with specific biological activities.
Development of Peptide-Drug Conjugates
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic drug specifically to cancer cells, thereby minimizing off-target effects. The design of the linker connecting the peptide and the drug is critical for the PDC's efficacy.
While direct search results detailing the use of this compound in PDCs are not prevalent, the principles of its application in peptide synthesis are highly relevant. The orthogonal protecting groups of this dipeptide allow for the strategic introduction of a conjugation site. For instance, after incorporating this compound into a tumor-targeting peptide sequence, the Fmoc group can be removed to continue peptide elongation. The Boc group on the threonine can later be removed to expose the side-chain hydroxyl group. This hydroxyl group can then be used as a handle for attaching a linker-drug conjugate. Alternatively, the glycine residue itself could be modified prior to its coupling to the threonine. This level of control is essential for creating well-defined PDCs with optimal properties. The use of cleavable linkers, such as those containing Gly-Gly-Phe-Gly sequences, is a common strategy in ADC and PDC design to ensure the release of the drug at the target site. broadpharm.com
Design of Peptides for Biological Recognition Studies
The design of synthetic peptides that can mimic or disrupt biological recognition events, such as protein-protein interactions or ligand-receptor binding, is a cornerstone of chemical biology and drug discovery. The conformational constraints and functional group presentation of a peptide are key determinants of its biological activity.
The incorporation of this compound can be used to introduce specific structural features into a peptide sequence. The depsipeptide bond can alter the peptide's secondary structure, potentially leading to a conformation that is more favorable for binding to a biological target. merckmillipore.com Furthermore, the threonine and glycine residues can be further modified to introduce non-natural side chains or other chemical moieties that can enhance binding affinity or specificity. This approach allows for the creation of diverse peptide libraries for screening against biological targets to identify novel ligands and inhibitors. nih.gov The ability to create peptides with defined three-dimensional structures is crucial for studying the molecular basis of biological recognition.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Boc-Thr(Fmoc-Gly)-OH in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as the connectivity and spatial arrangement of the atoms, can be achieved.
¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the tert-butyloxycarbonyl (Boc), threonine (Thr), fluorenylmethyloxycarbonyl (Fmoc), and glycine (B1666218) (Gly) moieties. The aromatic protons of the Fmoc group typically appear in the downfield region (around 7.2-7.8 ppm), while the aliphatic protons of the threonine and glycine residues, as well as the Boc group, are found in the upfield region.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum will show distinct resonances for the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the threonine, glycine, and Boc groups.
A representative ¹H NMR data set obtained in deuterated methanol (B129727) (CD₃OD) shows characteristic peaks. rsc.org For instance, the aromatic protons of the Fmoc group are observed as a doublet at approximately 7.78 ppm and a multiplet spanning from 7.20 to 7.45 ppm. rsc.org
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|
| ~7.78 | d | 2H, Fmoc aromatic |
| ~7.54-7.64 | m | 2H, Fmoc aromatic |
| ~7.20-7.45 | m | 4H, Fmoc aromatic |
Note: This table is illustrative and based on typical chemical shifts for these functional groups. Actual values can vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are powerful for establishing the precise connectivity and through-space relationships between atoms, which is essential for confirming the structure of a complex molecule like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the threonine and glycine spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for confirming the ester linkage between the glycine residue and the threonine side chain, as well as the attachment of the Boc and Fmoc protecting groups to the respective amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is crucial for determining the three-dimensional conformation of the molecule in solution by identifying protons that are close to each other in space, even if they are not directly connected through bonds.
1H and 13C NMR Analysis for Proton and Carbon Frameworks
Mass Spectrometry (MS) for Molecular Identity and Purity
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound, thereby verifying its identity and assessing its purity.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids. In ESI-MS analysis of this compound, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or as adducts with other cations present in the sample, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these ions at their expected mass-to-charge (m/z) ratios provides strong evidence for the presence of the target compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the molecule. By comparing the experimentally measured exact mass with the theoretically calculated mass for the chemical formula of this compound (C₂₈H₃₂N₂O₇), its elemental composition can be unequivocally confirmed, distinguishing it from other potential impurities or byproducts with the same nominal mass.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₃₂N₂O₇ |
| Molecular Weight (Nominal) | 508 g/mol |
| Molecular Weight (Monoisotopic) | 508.2210 g/mol |
| Expected [M+H]⁺ (Monoisotopic) | 509.2287 m/z |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Chromatographic Techniques for Purity and Stereochemical Integrity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are routinely employed to assess the purity and stereochemical integrity of this compound.
For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically used. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high purity level, often exceeding 95%, is desirable for applications in peptide synthesis. rsc.org HPLC analysis of a synthesized sample of a similar compound at 230 nm indicated a purity higher than 95%. rsc.org
To assess the stereochemical integrity, chiral HPLC is employed. This technique uses a chiral stationary phase that can differentiate between the enantiomers and diastereomers of the compound. This is crucial to ensure that no racemization has occurred at the chiral centers of the threonine residue during the synthesis and purification processes.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides and their derivatives. thermofisher.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. thermofisher.com
The purity of the target compound is determined by integrating the area of all detected peaks in the chromatogram at a specific wavelength. rsc.orgiris-biotech.de The percentage purity is calculated from the ratio of the main peak area to the total area of all peaks. For protected amino acids like this compound, detection is often carried out at wavelengths around 214 nm or 220 nm, corresponding to the peptide bond, and at approximately 265 nm or 280 nm, where the Fmoc group exhibits strong absorbance. rsc.orgiris-biotech.descienceopen.comtec5usa.com The presence of the fluorenyl group in the Fmoc protecting group provides a strong UV chromophore, facilitating sensitive detection. tec5usa.com
A typical RP-HPLC analysis would involve a C8 or C18 column and a gradient elution system. rsc.orgresearchgate.net The mobile phase often consists of an aqueous component (Solvent A), such as water with 0.1% trifluoroacetic acid (TFA), and an organic component (Solvent B), like acetonitrile (B52724) (MeCN) with 0.1% TFA. rsc.orgscienceopen.com The gradient runs from a low to a high concentration of the organic solvent, ensuring the elution of compounds with varying polarities.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (MeCN) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 265 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
This table represents a general method; specific conditions may be optimized for the best resolution.
The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any minor peaks representing impurities. High purity, often exceeding 99%, is desirable for subsequent applications. researchgate.net
Chiral HPLC for Enantiomeric Purity
Since amino acids (with the exception of glycine) are chiral, ensuring the enantiomeric purity of this compound is critical. iris-biotech.de Chiral HPLC is the method of choice for separating enantiomers. phenomenex.com This can be achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. tandfonline.comnih.govresearchgate.net
For the direct separation of N-protected amino acid enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective under reversed-phase conditions. phenomenex.comresearchgate.net Another approach involves using macrocyclic antibiotic-based CSPs, like those with teicoplanin, which can also provide excellent enantioseparation for Fmoc-amino acids. chrom-china.commdpi.com The mobile phase composition, including the type of organic modifier (e.g., methanol or acetonitrile) and additives, plays a crucial role in achieving resolution. phenomenex.comnih.gov
Table 2: Example Chiral HPLC System for Enantiomeric Purity
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Isocratic mixture, e.g., 0.1% TFA in Acetonitrile/Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
This table provides an example; the choice of CSP and mobile phase is highly dependent on the specific enantiomers to be separated.
The analysis aims to confirm that the compound consists of the desired L- or D-isomers and to quantify any enantiomeric impurities. A high enantiomeric excess (ee), often greater than 99%, is a key quality indicator. phenomenex.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Detection
Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. iris-biotech.de For this compound, the IR spectrum would display characteristic absorption bands corresponding to its constituent parts.
Key expected vibrational frequencies include:
N-H stretching from the amide and carbamate (B1207046) groups, typically in the range of 3300-3500 cm⁻¹.
C-H stretching from the aliphatic and aromatic portions of the molecule.
C=O stretching from the Boc-carbamate, Fmoc-carbamate, ester, and carboxylic acid groups, which would appear as strong absorptions between 1650 and 1760 cm⁻¹. The removal of the Boc group, for instance, would lead to the disappearance of its characteristic C=O stretching vibration peak. researchgate.net
Aromatic C=C stretching from the fluorenyl group of the Fmoc moiety, typically seen in the 1450-1600 cm⁻¹ region.
C-O stretching from the ester and carboxylic acid groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Amide & Carbamate N-H | 3300 - 3500 |
| Carboxylic Acid O-H | 2500 - 3300 (broad) |
| Aromatic & Aliphatic C-H | 2850 - 3100 |
| Carbamate & Ester C=O | 1680 - 1760 |
| Carboxylic Acid C=O | 1700 - 1725 |
| Aromatic C=C | 1450 - 1600 |
Data is based on typical ranges for these functional groups. researchgate.netmdpi.comrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores. The most significant chromophore in this compound is the fluorenyl group of the Fmoc moiety. This group exhibits strong UV absorbance with characteristic maxima. researchgate.net
The UV spectrum of an Fmoc-protected compound typically shows strong absorption bands around 265 nm and another peak near 300 nm. rsc.orgnih.gov A less intense absorption may also be observed around 210 nm. researchgate.net This property is not only used for detection in HPLC but also for quantification, for example, in monitoring the deprotection of the Fmoc group during solid-phase peptide synthesis. tec5usa.comnih.gov The absorbance of the Boc group itself is negligible in the standard UV range.
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Chromophore | Expected λmax (nm) |
| Fmoc group | ~265, ~301 |
The exact maxima can be influenced by the solvent and the molecular environment. nih.gov
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined values are then compared to the theoretically calculated percentages based on the molecular formula. This comparison serves as a crucial check for the compound's stoichiometric purity and correctness of its chemical formula. luxembourg-bio.combachem.com
For this compound, the molecular formula is C₂₆H₃₀N₂O₈, with a molecular weight of 498.5 g/mol . peptide.comnih.gov
The theoretical elemental composition is calculated as follows:
Carbon (C): (26 * 12.011) / 498.5 * 100% = 62.63%
Hydrogen (H): (30 * 1.008) / 498.5 * 100% = 6.07%
Nitrogen (N): (2 * 14.007) / 498.5 * 100% = 5.62%
Oxygen (O): (8 * 15.999) / 498.5 * 100% = 25.68% (typically determined by difference)
Table 5: Elemental Analysis Data for C₂₆H₃₀N₂O₈
| Element | Theoretical % | Found % (Example) |
| C | 62.63 | 62.59 |
| H | 6.07 | 6.10 |
| N | 5.62 | 5.59 |
The "Found %" values are hypothetical examples. A close agreement (typically within ±0.4%) between the theoretical and found values is considered evidence of the compound's purity and correct elemental composition. luxembourg-bio.com
Future Perspectives and Computational Approaches in Boc Thr Fmoc Gly Oh Research
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are becoming indispensable for predicting molecular behavior and guiding synthetic efforts. For complex molecules like Boc-Thr(Fmoc-Gly)-OH, these tools offer insights into structure and energetics that are difficult to obtain through experimental means alone.
The three-dimensional structure of a peptide is fundamental to its biological function. The protecting groups and the specific amino acid sequence in a building block like this compound impose significant steric constraints that influence the accessible conformations. Computational conformational analysis aims to predict the stable arrangements of the molecule by calculating the potential energy associated with various rotations around its single bonds.
The key torsional angles that define the backbone conformation of a peptide are phi (Φ), psi (Ψ), and omega (ω). mdpi.com For a modified residue like the threonine in this compound, the side-chain torsional angles (χ) are also critical. mdpi.com Molecular mechanics force fields are used to create Ramachandran-like energy plots, which map the low-energy (and therefore most probable) combinations of these angles. rsc.org For instance, studies on constrained dipeptides have shown that specific backbone substituents can restrict the Ala residue to the β-strand region of the Ramachandran plot, with a highly restricted φ angle and an extended ψ torsion. rsc.org In the solid state, the backbone φ and ψ torsions of some constrained dipeptides align with those expected for antiparallel β-sheet structures. rsc.org
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in different solvent environments, predicting how its conformation might change during the course of a chemical reaction, such as peptide coupling. researchgate.net This predictive power is crucial for understanding and potentially controlling the outcomes of peptide synthesis.
Table 1: Key Torsional Angles in Peptide Conformational Analysis
| Torsion Angle | Definition | Atoms Defining the Angle | Typical Significance |
| Phi (Φ) | Rotation around the N-Cα bond | C'-N-Cα-C' | Defines backbone conformation |
| Psi (Ψ) | Rotation around the Cα-C' bond | N-Cα-C'-N | Defines backbone conformation |
| Omega (ω) | Rotation around the peptide bond (C'-N) | Cα-C'-N-Cα | Typically fixed at ~180° (trans) or ~0° (cis) |
| Chi (χ) | Rotation within the amino acid side chain | e.g., N-Cα-Cβ-Cγ (χ1) | Determines side-chain orientation and interactions |
Computational chemistry facilitates the rational design of novel derivatives of this compound with improved characteristics. rsc.orgresearchgate.net By modeling the effects of specific chemical modifications, researchers can predict which changes will lead to desirable properties without the need for extensive trial-and-error synthesis.
For example, introducing modifications to the peptide backbone or side chains can enhance stability, solubility, or resistance to enzymatic degradation. thieme-connect.de Computational docking studies can predict how a peptide containing a this compound-derived unit might interact with a biological target, such as a receptor or enzyme. This information is invaluable for designing peptidomimetics and therapeutic peptides. thieme-connect.de The design process often involves creating a virtual library of derivatives and screening them computationally to identify candidates with the highest potential for the desired application before committing to their chemical synthesis.
Conformational Analysis and Torsional Angle Predictions
Innovations in Green Chemistry for this compound Synthesis
The synthesis of peptides, including building blocks like this compound, has traditionally been associated with a large environmental footprint, primarily due to the extensive use of hazardous solvents and reagents. acs.orgnih.gov Green chemistry principles are now being applied to mitigate this impact.
A major focus of green peptide chemistry is the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns. rsc.orgrsc.org Research has identified several greener alternatives that are viable for solid-phase peptide synthesis (SPPS), the primary method used to create peptides. acs.orgtandfonline.com
These "green" solvents are chosen for their lower toxicity, biodegradability, and derivation from renewable resources. advancedchemtech.com Some promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate (PC). acs.orgrsc.orgtandfonline.com In some cases, binary mixtures of green solvents are used to achieve the optimal polarity and viscosity for different steps in the synthesis process. bachem.com Water and ethanol (B145695) have also been explored as environmentally friendly solvent options. advancedchemtech.com The development of greener coupling reagents, which are used to form the peptide bond, is another active area of research. tandfonline.com
Table 2: Examples of Green Solvents in Peptide Synthesis
| Solvent | Abbreviation | Key Properties/Advantages | Reference |
| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from biomass, suitable replacement for DMF/DCM | acs.org |
| Cyclopentyl methyl ether | CPME | High boiling point, low peroxide formation | tandfonline.com |
| Propylene Carbonate | PC | Polar aprotic solvent, can be used in all SPPS steps | acs.orgrsc.org |
| γ-Valerolactone | GVL | Biomass-derived, biodegradable | acs.org |
| N-Butylpyrrolidone | NBP | Lower toxicity profile than similar pyrrolidones | tandfonline.com |
| Ethyl Acetate (B1210297) | EtOAc | Often used for washing steps, less toxic than chlorinated solvents | acs.org |
To improve efficiency and reduce waste, researchers are exploring catalytic methods and continuous flow chemistry for peptide synthesis. thieme-connect.com Flow chemistry, in particular, offers significant advantages over traditional batch synthesis. chimia.ch In a flow system, reagents are continuously pumped through a reactor containing the solid support resin. amidetech.comuzh.ch
This approach allows for precise control over reaction conditions like temperature and time, leading to faster reaction kinetics, higher coupling efficiency, and reduced consumption of excess reagents and solvents. amidetech.comvapourtec.comnih.gov Automated fast-flow instruments can now synthesize long peptide chains in a fraction of the time required by batch methods, demonstrating the potential of this technology to make the synthesis of molecules like this compound and the peptides derived from them more sustainable and efficient. chimia.chamidetech.com
Development of Environmentally Benign Solvents and Reagents
Expanding the Chemical Biology Repertoire
Building blocks like this compound are central to chemical biology, enabling the synthesis of modified peptides and proteins that serve as tools to investigate biological systems. frontiersin.orgnsf.gov The ability to incorporate non-canonical amino acids and specific modifications allows for the creation of probes to study protein function, localization, and interactions within their native cellular environments. frontiersin.orgrsc.org
The chemical synthesis of peptides using such building blocks provides access to homogeneous materials with precisely placed modifications, an advantage over biological expression systems which can produce mixtures of isoforms. frontiersin.org For example, a peptide containing a residue derived from this compound could be functionalized with a fluorescent label or a bioorthogonal handle. frontiersin.org This would allow the resulting peptide to be used in applications such as fluorescently tracking a biological process or site-specifically modifying a protein. frontiersin.orgox.ac.uk The continued development and application of versatile building blocks are crucial for advancing our ability to probe and manipulate complex biological functions at the molecular level. nih.gov
Creation of Diverse Peptide and Glycopeptide Libraries
The use of this compound is instrumental in the generation of diverse peptide and glycopeptide libraries, which are essential tools for drug discovery and the study of biological pathways. The orthogonal protecting groups facilitate a "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry.
In this method, a solid support resin is divided into multiple portions. A different amino acid is coupled to each portion, after which the portions are pooled, mixed, and then split again for the next coupling cycle. The repetition of this process allows for the exponential generation of a vast number of unique peptide sequences. The specific structure of this compound allows for the introduction of a glycine (B1666218) unit at a specific threonine side-chain, which can be further elaborated after the main peptide chain has been assembled.
This approach has been successfully used to create libraries of peptides for screening against various biological targets. For instance, a library could be synthesized to identify novel ligands for receptors or to discover enzyme inhibitors. nih.govresearchgate.net The diversity of these libraries can be further expanded by incorporating not only the 20 proteinogenic amino acids but also a wide array of non-canonical amino acids. nih.govrsc.org
Furthermore, the synthesis of glycopeptide libraries, which are crucial for studying carbohydrate-protein interactions, is greatly facilitated by building blocks like this compound. nih.govresearchgate.net Glycopeptides play significant roles in many biological processes, and libraries of these molecules can be used to probe these interactions in a high-throughput manner. nih.govrsc.org The synthesis of such libraries typically involves the use of Fmoc-protected glycoamino acids, which can be challenging to incorporate due to their expense and the difficulty of the coupling reactions. nih.gov
| Library Type | Key Building Blocks | Synthesis Strategy | Application |
| Peptide Library | This compound, Fmoc-amino acids, Boc-amino acids | Split-and-pool synthesis on solid support | Drug discovery, receptor ligand screening |
| Glycopeptide Library | This compound, Fmoc-protected glycoamino acids | Solid-phase peptide synthesis (SPPS) | Studying carbohydrate-protein interactions |
| Peptidomimetic Library | This compound, non-canonical amino acids | Combinatorial synthesis | Development of therapeutic agents with improved properties |
Advanced Strategies for Post-Synthetic Modification
Post-synthetic modification (PSM) of peptides is a powerful tool for introducing a wide range of functionalities that are not accessible through standard peptide synthesis. These modifications can significantly alter a peptide's structure, stability, and biological activity. This compound is particularly well-suited for PSM strategies due to the orthogonal nature of its protecting groups.
After the primary peptide sequence is assembled using Fmoc solid-phase peptide synthesis (SPPS), the Fmoc group on the glycine residue of the this compound unit can be selectively removed. This exposes a free amine that can be further functionalized. A variety of chemical transformations can be employed for this purpose, including:
Acylation: Introduction of various acyl groups to modify the peptide's properties.
Alkylation: Attachment of alkyl chains to enhance lipophilicity.
Ligation Chemistries: Techniques like native chemical ligation (NCL) can be used to attach larger peptide or protein fragments. nih.gov
Cyclization: The exposed amine can be used as a handle to cyclize the peptide, which can improve its stability and conformational rigidity. nanbiosis.es
Transition metal-catalyzed reactions have also emerged as powerful tools for the post-synthetic modification of peptides. thieme-connect.comresearchgate.net These methods can be used to create a wide array of modified peptides with unique properties. Some examples of such reactions include Suzuki-Miyaura cross-coupling, Negishi coupling, and various cycloaddition reactions. thieme-connect.comresearchgate.net
The concept of "umpolung" or polarity reversal has also been applied to peptide modification, providing alternative strategies for functionalizing amino acid side chains. nih.gov
| Modification Strategy | Description | Potential Outcome |
| Acylation | Introduction of acyl groups to the deprotected glycine amine. | Altered solubility, charge, and biological activity. |
| Alkylation | Attachment of alkyl chains to the deprotected glycine amine. | Increased lipophilicity and membrane permeability. |
| Cyclization | Formation of a cyclic peptide using the deprotected amine as a handle. | Enhanced stability, conformational rigidity, and receptor binding affinity. nanbiosis.es |
| Transition-Metal Catalysis | Use of catalysts for reactions like cross-coupling. thieme-connect.comresearchgate.net | Introduction of diverse and novel functional groups. thieme-connect.comresearchgate.net |
Theoretical Frameworks for Predicting Peptide Assembly and Folding
The prediction of how a peptide will assemble and fold into its three-dimensional structure is a major challenge in computational biology. The inclusion of non-standard amino acids, such as the modified threonine in this compound, adds another layer of complexity to this problem. mdpi.com
Several computational approaches are being developed and refined to tackle this challenge:
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the conformational dynamics of peptides over time. By simulating the interactions between atoms, MD can provide insights into the folding process and the stability of different conformations. mdpi.com
Template-Based Modeling (TBM): This approach, which includes homology modeling, uses the known structures of related proteins as templates to predict the structure of a target peptide. mdpi.com
Ab Initio Methods: These methods predict peptide structure from the amino acid sequence alone, without relying on templates. mdpi.com While computationally intensive, they are essential for predicting the structure of novel peptides with no known homologs.
Machine Learning and Deep Learning: More recently, artificial intelligence approaches like AlphaFold have shown remarkable success in predicting protein structures. mdpi.comfrontiersin.org These models are trained on large datasets of known protein structures and can learn the complex relationships between sequence and structure. nih.gov
Several software packages and frameworks are available for peptide structure prediction, each with its own strengths and limitations. For example, PEP-FOLD is a de novo approach specifically designed for predicting peptide structures, while Rosetta is a more general protein structure prediction tool. univ-paris-diderot.frmdpi.com The development of these computational tools is crucial for understanding how the incorporation of building blocks like this compound influences the final structure and function of a peptide. researchgate.net
| Computational Approach | Description | Applicability to this compound containing peptides |
| Molecular Dynamics (MD) | Simulates atomic movements to predict conformational changes. mdpi.com | Can model the flexibility and interactions introduced by the modified residue. |
| Template-Based Modeling (TBM) | Uses known structures as templates for prediction. mdpi.com | Limited by the availability of templates with similar modifications. |
| Ab Initio Methods | Predicts structure from sequence without templates. mdpi.com | Essential for novel peptides but computationally demanding. |
| Machine Learning/Deep Learning | Uses AI to learn sequence-structure relationships from data. mdpi.comnih.gov | Promising for accurate predictions but requires large, diverse training datasets that include non-standard residues. |
Q & A
Basic Research Questions
Q. What are the critical steps for incorporating Boc-Thr(Fmoc-Gly)-OH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Deprotection : Use 20% piperidine in DMF to remove the Fmoc group from Gly while retaining the Boc group on Thr .
- Coupling : Activate the carboxylic acid group with coupling agents like HBTU/HOBt in DMF (1:1 molar ratio). Monitor completion via Kaiser test or HPLC .
- Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to remove the Boc group and release the peptide from the resin .
Q. How should this compound be stored to maintain stability during long-term research projects?
- Methodological Answer :
- Store at 2–10°C in a desiccator to prevent hydrolysis of the Fmoc and Boc groups. Avoid exposure to humidity and basic conditions (e.g., ammonia vapors) .
- Pre-dissolve in anhydrous DMF or DCM for immediate use in SPPS to minimize side reactions .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results for this compound be resolved?
- Methodological Answer :
- Stereochemical Analysis : Use 2D NMR (COSY, HSQC) to verify backbone configuration. Thr’s β-hydroxy group may cause unexpected shifts due to intramolecular H-bonding with the Gly-Fmoc carbonyl .
- Protecting Group Stability : Test for partial Fmoc cleavage under acidic conditions (e.g., 1% TFA in DCM) via LC-MS. Adjust deprotection protocols if premature removal occurs .
- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., Boc-Thr[Fmoc-Asp(OtBu)]-OH) to identify systematic spectral deviations .
Q. What strategies mitigate diketopiperazine (DKP) formation during the synthesis of glycine-rich sequences using this compound?
- Methodological Answer :
- Coupling Optimization : Employ low-temperature (0–4°C) coupling with DIC/Oxyma Pure to reduce racemization and DKP risk .
- Resin Choice : Use hydrophilic resins (e.g., Tentagel®) to minimize aggregation. Monitor real-time via in-situ FTIR for amide bond formation .
- Segment Condensation : For problematic sequences, synthesize shorter fragments (e.g., Thr-Gly dipeptides) and ligate them via native chemical ligation .
Q. How does the steric bulk of the Fmoc-Gly moiety influence the coupling efficiency of this compound in sterically hindered environments?
- Methodological Answer :
- Kinetic Studies : Compare coupling rates with less bulky analogs (e.g., Boc-Thr(Fmoc-Ala)-OH) using HPLC kinetic assays (0.1 mmol scale, 1:3 molar excess). Reduced efficiency >20% indicates steric hindrance .
- Alternative Activators : Switch to phosphonium salts (PyBOP) or ultrasonication to enhance reaction rates in hindered environments .
- Computational Modeling : Use molecular dynamics (e.g., Schrödinger Suite) to predict steric clashes and optimize residue positioning in peptide chains .
Data Contradiction Analysis
Q. Why do solubility profiles of this compound vary significantly across literature reports?
- Methodological Answer :
- Solvent Screening : Test solubility in DMF, DCM, and THF at 25°C using UV-Vis (λ = 280 nm for Fmoc quantification). Contradictions often arise from residual salts or varying hydration states .
- Crystallography : Characterize batch-dependent polymorphs via X-ray diffraction to identify solvent-dependent crystal forms .
- Quality Control : Use elemental analysis (C, H, N) and Karl Fischer titration to verify purity and hydration levels before application .
Experimental Design Tables
Table 1 : Comparison of Coupling Efficiency Under Different Conditions
Table 2 : Stability of this compound in Common Solvents
| Solvent | Storage Time (Days) | Degradation (%) | Primary Degradation Pathway |
|---|---|---|---|
| DMF | 7 | 5 | Fmoc hydrolysis |
| DCM | 14 | 2 | None detected |
| THF | 3 | 12 | Boc cleavage |
| Based on accelerated stability studies (40°C, 75% RH) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
